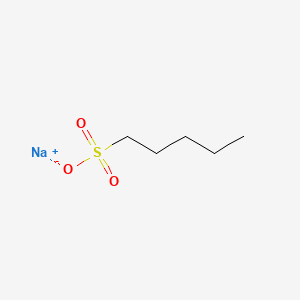

Sodium 1-pentanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

22767-49-3 |

|---|---|

Molecular Formula |

C5H12NaO3S |

Molecular Weight |

175.20 g/mol |

IUPAC Name |

sodium;pentane-1-sulfonate |

InChI |

InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |

InChI Key |

JKCNXKXYMRTCQZ-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

22767-49-3 |

Pictograms |

Irritant |

Related CAS |

35452-30-3 (Parent) |

Synonyms |

1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sodium 1-Pentanesulfonate in Ion-Pair Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the role and mechanism of sodium 1-pentanesulfonate as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the principles, practical applications, and experimental considerations for utilizing this technique to separate and analyze ionic and polar compounds.

Introduction to Ion-Pair Chromatography

Ion-pair chromatography (IPC) is a powerful and versatile separation technique within the realm of reversed-phase liquid chromatography.[1] It addresses a common challenge in chromatography: the poor retention of polar and ionic analytes on non-polar stationary phases like C8 or C18.[2][3] By introducing an ion-pairing reagent to the mobile phase, IPC modifies the retention characteristics of charged analytes, enabling their separation on standard reversed-phase columns.[4] This method is particularly valuable for the analysis of pharmaceuticals, many of which are polar in nature, as well as biological molecules and environmental contaminants.[3][5][6]

This compound: The Ion-Pair Reagent

This compound is an anionic ion-pairing reagent widely employed for the analysis of positively charged (cationic) analytes.[1][7] Its structure consists of a five-carbon alkyl chain (pentyl group), which provides hydrophobicity, and a negatively charged sulfonate head group. This amphiphilic nature is central to its function in IPC.

Chemical Properties:

-

Chemical Name: this compound[5]

-

Synonyms: Sodium Pentane-1-sulfonate, 1-Pentanesulfonic Acid Sodium Salt, Sodium Amylsulfonate[8]

-

Molecular Formula: C₅H₁₁NaO₃S[6]

-

Function: Forms ion pairs with cationic analytes, such as protonated amines, quaternary ammonium (B1175870) compounds, and peptides, to enhance their retention on reversed-phase columns.[5][9]

The Dual Mechanism of Retention

The precise mechanism by which this compound facilitates the retention of cationic analytes is understood through two predominant models. In practice, the separation is often a dynamic interplay of both mechanisms.[10][11]

The Ion-Pair Partition Model

In this model, the primary interaction occurs within the mobile phase. The anionic this compound (counter-ion) electrostatically associates with a cationic analyte to form a charge-neutral, hydrophobic ion pair.[2][10] This newly formed complex behaves like a non-polar molecule, allowing it to partition from the polar mobile phase onto the non-polar stationary phase, thus achieving retention.[2][11]

The Dynamic Ion-Exchange Model

This model posits that the hydrophobic pentyl tail of the this compound reagent first adsorbs onto the surface of the reversed-phase packing material.[10][11] This process creates a dynamic, negatively charged layer on the stationary phase. Cationic analytes in the mobile phase are then retained through electrostatic attraction to this negatively charged surface, effectively creating a transient ion-exchange mechanism.[7][10][11]

Figure 1: The two primary models describing the retention mechanism in ion-pair chromatography.

Factors Influencing Separation

The successful application of IPC with this compound requires careful optimization of several experimental parameters that collectively govern analyte retention and resolution.

-

Concentration of Ion-Pair Reagent: Increasing the concentration of this compound in the mobile phase generally leads to increased retention of cationic analytes. However, an excessively high concentration can lead to the formation of micelles, which may alter the separation mechanism and cause a decrease in retention, a phenomenon known as the "fold-over point".[7] A typical starting concentration is 0.005 M.[10]

-

Mobile Phase pH: The pH must be controlled to ensure that the target analytes are in their ionized (cationic) state. For basic compounds, the mobile phase pH should be set at least two units below the analyte's pKa.[10]

-

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase are critical.[12] Increasing the organic modifier concentration weakens the hydrophobic interactions, leading to decreased retention times for the ion pairs.[11]

-

Alkyl Chain Length: The hydrophobicity of the ion-pairing reagent influences retention strength. While this compound is commonly used, reagents with shorter (e.g., propane-) or longer (e.g., heptane-, octane-) alkyl chains are also available. Longer chains provide greater hydrophobicity and stronger retention.[7][11]

-

Temperature: Temperature affects the kinetics and thermodynamics of ion-pair formation and partitioning. Consistent temperature control is crucial for reproducible results.

Figure 2: Key experimental factors that influence separation in ion-pair chromatography.

Quantitative Data and Performance

The retention behavior in IPC is highly dependent on the specific analyte and the chromatographic conditions. The following table provides a conceptual summary of how retention factor (k') for a hypothetical cationic analyte might be affected by changes in the concentration of this compound and the organic modifier.

| This compound (mM) | Acetonitrile (%) | Hypothetical Retention Factor (k') | Expected Peak Shape |

| 2 | 30% | 1.5 | Good |

| 5 | 30% | 4.2 | Excellent |

| 10 | 30% | 7.8 | Good |

| 5 | 20% | 8.5 | Good, some tailing |

| 5 | 40% | 2.1 | Excellent, sharp |

Note: This table is illustrative. Actual retention factors will vary based on the analyte, column, and specific instrument conditions.

Experimental Protocols

This section outlines a general protocol for developing an ion-pair reversed-phase chromatography (IP-RPLC) method for the analysis of a cationic, hydrophilic drug.

Materials

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or MS detector.

-

Reversed-phase column (e.g., C18 or C8, 4.6 mm ID).

-

HPLC-grade water, acetonitrile, and/or methanol.

-

This compound.[10]

-

Acid for pH adjustment (e.g., acetic acid, formic acid, or phosphoric acid).[10]

-

Analytical standards of the drug.

-

0.22 µm syringe filters.

Mobile Phase Preparation (Aqueous Component)

-

Weigh the appropriate amount of this compound to achieve the desired molarity (e.g., 0.87 g for 1 L of a 5 mM solution).

-

Dissolve the reagent in HPLC-grade water.

-

Adjust the pH of the solution to the desired level (e.g., pH 3.0) using a suitable acid.

-

Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

Chromatographic Conditions (Starting Point)

-

Mobile Phase A: 5 mM this compound, pH 3.0.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to elute the analyte.

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[10]

-

Column Temperature: 35°C.[10]

-

Detection: Set the UV detector to the wavelength of maximum absorbance for the analyte.

-

Injection Volume: 5-20 µL.

Sample Preparation

-

Dissolve the analytical standard or sample in a suitable diluent. The mobile phase is often a good choice to ensure peak shape integrity.

-

If analyzing from a complex matrix (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.[10]

-

Filter the final sample solution through a 0.22 µm syringe filter before injection.[10]

Figure 3: A typical workflow for developing an ion-pair chromatography method.

Conclusion

This compound is an effective and widely used ion-pairing reagent that significantly expands the utility of reversed-phase HPLC to include the separation of cationic compounds. By understanding the dual mechanisms of retention—ion-pair partitioning and dynamic ion exchange—and by carefully optimizing key experimental parameters, researchers can develop robust and reproducible methods for complex analytical challenges. This guide provides the foundational knowledge and practical starting points for successfully implementing ion-pair chromatography in pharmaceutical analysis, drug development, and other scientific disciplines.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 3. Ion pair chromatography for pharmacy students | PPTX [slideshare.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Sodium pentanesulfonate | 22767-49-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound monohydrate, HPLC grade 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Ion-pair chromatography .pptx [slideshare.net]

The Role of Sodium 1-Pentanesulfonate in High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical and physical properties of sodium 1-pentanesulfonate and its critical application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its characteristics, practical experimental protocols, and the fundamental principles of its use in enhancing chromatographic separations.

Introduction to this compound in HPLC

This compound is an anionic surfactant and a widely utilized ion-pairing agent in reversed-phase HPLC.[1][2][3] Its primary function is to improve the retention and resolution of ionic and highly polar analytes, such as basic pharmaceutical compounds, peptides, and proteins, on non-polar stationary phases like C8 or C18.[1][4][5] By forming a neutral ion pair with positively charged analytes, it increases their hydrophobicity, leading to greater interaction with the stationary phase and enabling their separation.[1][6] This guide will delve into the essential properties of both the anhydrous and monohydrate forms of this compound, providing the technical data necessary for effective HPLC method development.

Chemical and Physical Properties

The utility of this compound in HPLC is directly related to its chemical and physical characteristics. It is available in two common forms: anhydrous and monohydrate. The choice between these forms can be critical for the precision and reproducibility of analytical methods.

This compound Anhydrous

The anhydrous form is often preferred for applications where the precise control of water content in the mobile phase is crucial.

| Property | Value |

| Synonyms | Sodium pentane-1-sulfonate, IPC-ALKS-5 |

| CAS Number | 22767-49-3 |

| Molecular Formula | C₅H₁₁NaO₃S |

| Molecular Weight | 174.2 g/mol |

| Appearance | Fine white or white crystalline powder |

| Purity | ≥ 98% (Assay) |

| Solubility | Soluble in water |

| Storage Conditions | Store at 0 - 8 °C |

This compound Monohydrate

The monohydrate is also a common and stable form of this reagent.

| Property | Value |

| Synonyms | 1-Pentanesulfonic acid sodium salt monohydrate |

| CAS Number | 207605-40-1 |

| Molecular Formula | CH₃(CH₂)₄SO₃Na · H₂O |

| Molecular Weight | 192.21 g/mol |

| Appearance | White crystalline powder or flakes |

| Purity | ≥99.0% (T) |

| pH | 5.5-7.5 (100g/l in H₂O at 20°C) |

| UV Absorption (10% in H₂O) | λ: 210 nm Amax: 0.1λ: 220 nm Amax: 0.06λ: 230 nm Amax: 0.04λ: 260 nm Amax: 0.02λ: 500 nm Amax: 0.02 |

Mechanism of Action in Ion-Pair Chromatography

This compound facilitates the separation of charged analytes on a reversed-phase column through two proposed mechanisms:

-

Ion-Pair Formation in the Mobile Phase: The pentanesulfonate anion forms a neutral ion-pair with a cationic analyte in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase.

-

Dynamic Ion-Exchange Model: The hydrophobic alkyl chain of the pentanesulfonate adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. This allows for the retention of charged analytes.

In practice, the retention mechanism is likely a combination of both models.

Experimental Protocols

The successful application of this compound in HPLC requires careful preparation of the mobile phase and a systematic approach to method development.

Mobile Phase Preparation

The concentration of the ion-pairing reagent is a critical parameter that influences retention and selectivity.

Objective: To prepare a mobile phase for the analysis of a basic pharmaceutical compound using ion-pair reversed-phase HPLC.

Materials:

-

This compound (anhydrous or monohydrate)

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) or methanol (B129727)

-

Phosphoric acid or another suitable acid for pH adjustment

-

0.45 µm or smaller pore size filter

Procedure:

-

Aqueous Component Preparation:

-

Weigh the appropriate amount of this compound to achieve the desired molar concentration (typically 5-50 mM) in the final aqueous volume.

-

Dissolve the this compound in HPLC-grade water.

-

Adjust the pH of the aqueous solution to at least two units below the pKa of the basic analyte using an appropriate acid (e.g., phosphoric acid).[1] This ensures the analyte is in its protonated, cationic form.

-

Filter the aqueous solution through a 0.45 µm or smaller filter to remove any particulate matter.[4]

-

-

Organic Component:

-

Use HPLC-grade acetonitrile or methanol as the organic modifier.

-

-

Final Mobile Phase:

-

The final mobile phase can be run in isocratic or gradient mode.

-

For isocratic elution, mix the prepared aqueous component and the organic solvent in the desired ratio (e.g., 70:30 aqueous:organic).

-

For gradient elution, the prepared aqueous solution will serve as Mobile Phase A, and the organic solvent will be Mobile Phase B.

-

Degas the final mobile phase(s) before use.

-

General Method Development Workflow

A systematic approach is crucial for developing a robust and reproducible HPLC method using this compound.

Workflow Diagram:

Caption: Workflow for HPLC method development using an ion-pairing reagent.

Applications in Pharmaceutical Development

This compound is invaluable in the pharmaceutical industry for several applications:[1]

-

Impurity Profiling: Separating and quantifying impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

-

Stability Indicating Assays: Developing methods that can separate the API from its degradation products.

-

Analysis of Peptides and Proteins: Aiding in the purification and characterization of biopharmaceutical products.[4]

-

Drug Metabolism Studies: Analyzing metabolites of parent drug compounds in biological matrices.[4]

Conclusion

This compound is a versatile and effective tool in the analytical chemist's repertoire for tackling challenging separations of ionic and polar compounds by HPLC. A thorough understanding of its chemical and physical properties, coupled with a systematic approach to method development, enables the creation of robust, reproducible, and high-resolution analytical methods. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in leveraging the full potential of this compound in their chromatographic endeavors.

References

A Guide to the Laboratory Synthesis and Purification of Sodium 1-Pentanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sodium 1-pentanesulfonate, a versatile ion-pairing reagent crucial in various analytical and pharmaceutical applications. This document details a robust synthesis protocol, a thorough purification methodology, and analytical techniques for purity assessment, presented in a format tailored for researchers and professionals in the field of drug development and chemical sciences.

Introduction

This compound is a short-chain alkyl sulfonate salt widely employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. Its ability to form neutral ion pairs with charged analytes allows for enhanced retention and separation on reversed-phase columns. The purity of this compound is paramount for reproducible and accurate analytical results, necessitating well-defined synthesis and purification procedures. This guide outlines a laboratory-scale method for its preparation and subsequent purification to achieve a high-purity product suitable for demanding applications.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, where 1-bromopentane (B41390) is reacted with sodium sulfite (B76179). This reaction, often referred to as the Strecker synthesis of alkyl sulfonates, provides a direct route to the desired product.

Reaction Scheme:

CH₃(CH₂)₄Br + Na₂SO₃ → CH₃(CH₂)₄SO₃Na + NaBr

Experimental Protocol: Synthesis

This protocol is adapted from established industrial processes for laboratory-scale synthesis.[1][2]

Materials and Equipment:

-

1-Bromopentane (Reagent Grade)

-

Sodium sulfite (Anhydrous, ACS Grade)

-

High-pressure reaction vessel or a round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a high-pressure reaction vessel, combine sodium sulfite and 1-bromopentane in a suitable molar ratio (see Table 1). A slight excess of sodium sulfite can be used to ensure complete conversion of the alkyl halide.

-

The reaction mixture is heated to a temperature of 190-210°C.[1]

-

The reaction is maintained at this temperature with vigorous stirring for a period of 10-20 hours.[1]

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The crude reaction mixture, containing this compound and sodium bromide, is then carried forward to the purification stage.

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood due to the use of volatile and potentially harmful 1-bromopentane.

-

The high reaction temperatures and pressures necessitate the use of appropriate safety equipment and a reaction vessel rated for such conditions.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts such as sodium bromide, and any potential side-products from elimination reactions. The primary method for purification is recrystallization.

Purification Method: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[3][4][5] An ideal solvent for recrystallization will dissolve the target compound at an elevated temperature but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, a mixed solvent system of ethanol (B145695) and water is effective.[1]

Experimental Protocol: Purification

This protocol is a laboratory-scale adaptation of a patented purification method.[1]

Materials and Equipment:

-

Crude this compound

-

Dehydrated ethanol

-

Distilled water

-

Activated carbon

-

Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Prepare a solvent mixture of dehydrated ethanol and distilled water. A suggested starting ratio is approximately 1:1 (v/v), but this can be optimized (see Table 2).[1]

-

Add the solvent mixture to the crude product. For every 3 grams of crude product, a starting volume of approximately 10 mL of ethanol and 10 mL of distilled water can be used.[1]

-

Add a small amount of activated carbon (e.g., ~0.2 g for every 3 g of crude product) to the slurry to adsorb colored impurities.[1]

-

Gently heat the mixture with stirring until the this compound dissolves completely.

-

Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.[1]

-

Dry the purified this compound crystals in a drying oven at 60-90°C to a constant weight.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Table 1: Reactant Quantities and Reaction Conditions for Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 1-Bromopentane | 1 mole equivalent | [1] |

| Sodium Sulfite | 1.0 - 1.2 mole equivalents | [2] |

| Reaction Conditions | ||

| Temperature | 190 - 210 °C | [1] |

| Reaction Time | 10 - 20 hours | [1] |

| Pressure | Autogenous (in a sealed vessel) | [1] |

| Expected Yield | High (specific lab-scale yield data not readily available) |

Table 2: Purification Parameters

| Parameter | Value | Reference |

| Recrystallization Solvent | Ethanol/Water mixture (approx. 1:1 v/v) | [1] |

| Solvent to Crude Ratio | Approx. 6.7 mL of total solvent per gram of crude product | [1] |

| Drying Temperature | 60 - 90 °C | [1] |

| Expected Purity | ≥ 99.0% | [6][7] |

| Expected Appearance | White crystalline powder | [6][8] |

Purity Analysis

The purity of the synthesized and purified this compound should be assessed to ensure it meets the requirements for its intended application, particularly for use in HPLC.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of this compound. A reversed-phase column with a suitable mobile phase can be used. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks. A purity of ≥99.0% is generally expected for HPLC-grade reagents.[6][7]

Titration:

An acidimetric titration can also be employed to determine the assay of the sodium salt after passing a solution of the product through a strongly acidic cation-exchange resin.

Potential Impurities

Understanding the potential impurities is crucial for developing an effective purification strategy.

-

Unreacted Starting Materials: Residual 1-bromopentane and sodium sulfite may be present in the crude product.

-

Inorganic Byproducts: Sodium bromide is a major byproduct of the synthesis reaction.

-

Side-Reaction Products: Under the high-temperature reaction conditions, a small amount of elimination reaction may occur, leading to the formation of pentenes. However, these are volatile and likely removed during workup and drying.

-

Other Alkyl Sulfonates: If the starting 1-bromopentane contains isomers, the corresponding isomeric sodium pentanesulfonates could be formed.

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of crude this compound.

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. CN102050763A - Method for preparing 1-pentanesulfonic acid sodium salt concentrate - Google Patents [patents.google.com]

- 2. CN101693677A - Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemicalworlds.com [chemicalworlds.com]

- 7. labproinc.com [labproinc.com]

- 8. 1-Pentane sulfonic acid sodium salt (Monohydrate) HPLC - Lichrom [lichrom.com]

Sodium 1-Pentanesulfonate: A Technical Guide on its Surfactant Properties and Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 1-pentanesulfonate is an anionic surfactant widely utilized in various scientific and industrial applications, particularly as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC).[1][2][3] Its molecular structure, consisting of a five-carbon alkyl chain and a sulfonate head group, imparts amphiphilic properties that allow it to influence the behavior of molecules at interfaces and in solution.[4] This technical guide provides an in-depth exploration of the surfactant characteristics of this compound, with a particular focus on its aggregation behavior and the concept of critical micelle concentration (CMC).

While traditionally classified as a surfactant, this compound, due to its short alkyl chain, exhibits behavior that aligns more closely with that of a hydrotrope. Unlike typical surfactants that form well-defined spherical micelles above a sharp CMC, short-chain sulfonates like this compound tend to undergo a more gradual self-aggregation process. This distinction is critical for understanding its mechanism of action in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Sodium pentane-1-sulfonate, Sodium amylsulfonate | [6][7] |

| CAS Number | 22767-49-3 | [5] |

| Molecular Formula | C₅H₁₁NaO₃S | [5] |

| Molecular Weight | 174.19 g/mol | |

| Appearance | White to off-white crystalline solid or powder | [2][8] |

| Solubility | Soluble in water | [8] |

Aggregation Behavior and the Concept of a Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.[9][10] This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules associate to minimize their contact with water, while the polar head groups remain exposed to the aqueous environment.[9]

For this compound, the concept of a distinct CMC is not as straightforward as it is for surfactants with longer alkyl chains (typically C8 and above). Due to its short pentyl chain, the hydrophobic driving force for self-assembly is weaker. Consequently, it does not form well-defined, spherical micelles with a sharp transition point. Instead, it exhibits a more gradual, stepwise aggregation, a behavior characteristic of hydrotropes. This means that aggregates of varying small sizes begin to form over a broader concentration range, rather than at a specific critical concentration.

One expert opinion suggests that pentanesulfonate is more likely a hydrotrope than a classic surfactant, and studies on straight-chain sodium alkanesulfonates often only report CMC values for compounds with eight or more carbon atoms.[11]

Experimental Methodologies for Studying Aggregation

Several experimental techniques are commonly employed to study the aggregation behavior of surfactants and determine their CMC. While a sharp CMC is not expected for this compound, these methods can still provide valuable information about its self-association in aqueous solutions.

1. Tensiometry:

-

Principle: Surface tension measurements are a direct way to observe the surface activity of a surfactant. As the surfactant concentration increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. For micelle-forming surfactants, the surface tension reaches a plateau at the CMC because any additional surfactant molecules preferentially form micelles in the bulk solution rather than further populating the interface.[12]

-

Experimental Protocol:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[13]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

For a typical surfactant, the CMC is determined from the breakpoint in the curve. For a hydrotrope like this compound, a gradual change in the slope would be observed rather than a sharp inflection point.

-

2. Conductometry:

-

Principle: This method is suitable for ionic surfactants. The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.[14]

-

Experimental Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a conductivity cell and measure its initial conductivity.

-

Titrate the water with the stock solution, measuring the conductivity after each addition and ensuring thermal equilibrium.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot. For this compound, the transition in the slope may be less pronounced.

-

3. Fluorescence Spectroscopy:

-

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene (B120774) resides in a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core, leading to changes in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the intensity ratio of different vibronic peaks.[12]

-

Experimental Protocol:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of a pyrene stock solution to each surfactant solution.

-

After an equilibration period, measure the fluorescence emission spectra of each sample.

-

Plot a parameter sensitive to polarity (e.g., the ratio of the first and third vibronic peaks of pyrene, I₁/I₃) against the surfactant concentration.

-

The onset of aggregation is indicated by a significant change in the plotted parameter.

-

Visualizing Surfactant Behavior

The following diagrams, generated using Graphviz, illustrate key concepts related to surfactant aggregation.

Caption: Idealized representation of surfactant monomers and micelle formation.

Caption: Gradual self-aggregation characteristic of a hydrotrope.

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the CMC of a surfactant using conductometry.

Caption: A typical experimental workflow for CMC determination by conductometry.

Applications in Research and Drug Development

The primary application of this compound in research and drug development is as an ion-pairing reagent in HPLC .[1][2] In this role, it is added to the mobile phase to form neutral ion pairs with charged analytes. This increases the hydrophobicity of the analytes, leading to enhanced retention and improved separation on reverse-phase columns.

Its surfactant properties, even in the absence of classical micelle formation, can also be beneficial in:

-

Improving the solubility of poorly water-soluble compounds: As a hydrotrope, it can increase the aqueous solubility of various substances.

-

Protein analysis and formulation: It can be used to modulate protein solubility and stability.[6]

-

Drug release studies: It has been employed as a surfactant in studies of drug release from emulsions.[15]

Conclusion

This compound is a valuable anionic surfactant with a range of applications in scientific research and drug development. A key takeaway for researchers is that due to its short alkyl chain, it behaves more like a hydrotrope with a gradual aggregation process rather than a classical surfactant with a well-defined CMC. Understanding this distinction is crucial for its effective application, particularly in chromatography and formulation development. While a precise CMC value is not typically reported, the experimental techniques outlined in this guide can be used to characterize its self-association behavior in aqueous solutions.

References

- 1. 正戊烷磺酸钠 一水合物 suitable for ion pair chromatography, LiChropur™, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound monohydrate, HPLC grade | Fisher Scientific [fishersci.ca]

- 3. 正戊烷磺酸钠 一水合物 suitable for ion pair chromatography, LiChropur™, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Pentanesulfonic acid | SIELC Technologies [sielc.com]

- 5. 1-Pentanesulfonic acid, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 22767-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. CAS 207605-40-1: this compound hydrate (1:1:1) [cymitquimica.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. tegewa.de [tegewa.de]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. This compound, 99% (dry wt.), water <1.5% 100 g | Buy Online [thermofisher.com]

The Interaction of Sodium 1-Pentanesulfonate with C18 Stationary Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between sodium 1-pentanesulfonate and C18 stationary phases in reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a widely utilized ion-pairing agent that enhances the retention and improves the peak shape of ionic and highly polar analytes on nonpolar C18 columns. Understanding the mechanisms governing these interactions is crucial for robust method development, optimization, and troubleshooting in pharmaceutical analysis and other scientific disciplines.

Core Principles of Ion-Pair Chromatography with this compound

In conventional RP-HPLC, charged or highly polar analytes exhibit minimal interaction with the hydrophobic C18 stationary phase, leading to poor retention and resolution. Ion-pair chromatography (IPC) addresses this challenge by introducing an ion-pairing agent, such as this compound, into the mobile phase.[1] this compound is an anionic surfactant comprising a five-carbon alkyl chain and a sulfonate head group.[2] This structure allows it to interact with both the stationary phase and cationic or polar analytes, thereby modifying their retention behavior.

The interaction of this compound in an RP-HPLC system is primarily governed by two proposed mechanisms, which can occur concurrently:

-

Ion-Pair Formation in the Mobile Phase: In this model, the anionic sulfonate head of the this compound molecule electrostatically interacts with a cationic analyte in the mobile phase to form a neutral, hydrophobic ion pair.[3][4] This newly formed complex has a greater affinity for the nonpolar C18 stationary phase, leading to increased retention.[1] The hydrophobicity of the ion pair is largely determined by the alkyl chain length of the ion-pairing reagent and the nature of the analyte.

-

Dynamic Ion-Exchange Mechanism: This mechanism posits that the hydrophobic pentyl chain of the this compound molecule adsorbs onto the surface of the C18 stationary phase.[5] This creates a dynamic, negatively charged layer on the stationary phase, effectively converting it into a pseudo-ion-exchange material.[5][6] Cationic analytes in the mobile phase can then be retained through electrostatic interactions with this modified surface.

The dominant mechanism is influenced by several factors, including the concentration of the ion-pairing reagent, the composition of the mobile phase, and the nature of the analyte.

Data Presentation: Quantitative Effects on Analyte Retention

The retention of analytes in ion-pair chromatography is significantly influenced by the concentration of this compound, the pH of the mobile phase, and the proportion of the organic modifier. The following tables summarize the quantitative effects of these parameters on the retention factor (k') of various analytes.

Table 1: Effect of this compound Concentration on the Retention Factor (k') of Catecholamines on a C18 Column

| Analyte | Sodium 1-Octanesulfonate Concentration (mM) | Retention Factor (k') |

| Dopamine | 1 | ~1.8 |

| 5 | ~3.5 | |

| 10 | ~4.2 | |

| 20 | ~4.5 | |

| Epinephrine | 1 | ~2.5 |

| 5 | ~4.8 | |

| 10 | ~5.8 | |

| 20 | ~6.2 | |

| Norepinephrine | 1 | ~2.2 |

| 5 | ~4.2 | |

| 10 | ~5.0 | |

| 20 | ~5.5 |

Data adapted from a study on the influence of pair ion concentration on component retention. The original study used sodium 1-octanesulfonate; however, the trend is representative of alkyl sulfonates like this compound, with the magnitude of retention being dependent on the alkyl chain length.[7]

Table 2: Influence of Mobile Phase pH on the Retention Factor (k') of Basic Drugs on a C18 Column with a Fixed Concentration of an Anionic Ion-Pairing Agent

| Analyte (pKa) | Mobile Phase pH | Retention Factor (k') |

| Sulpiride (weak base) | 2.0 | High |

| 4.0 | Moderate | |

| 6.0 | Low | |

| Propranolol (9.5) | 2.8 | ~5.0 |

| 7.0 | ~2.0 | |

| Amitriptyline (9.4) | 2.8 | ~12.0 |

| 7.0 | ~4.0 |

Qualitative and quantitative data compiled from multiple sources illustrating the general trend of decreasing retention for basic compounds as the mobile phase pH approaches and surpasses their pKa, leading to a decrease in their ionization.[8][9]

Table 3: Effect of Organic Modifier (Acetonitrile) Concentration on the Retention Factor (k') of a Basic Analyte on a C18 Column with a Fixed Concentration of this compound

| Analyte | Acetonitrile (B52724) Concentration (%) | Retention Factor (k') |

| Basic Drug A | 20 | 15.2 |

| 30 | 8.5 | |

| 40 | 4.1 | |

| 50 | 2.0 |

Illustrative data based on the general principles of reversed-phase chromatography, where increasing the organic modifier concentration decreases the retention of hydrophobic species.[10]

Experimental Protocols

This section provides a detailed methodology for a typical ion-pair reversed-phase HPLC analysis using this compound.

Materials and Reagents

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

This compound monohydrate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Acid or buffer for pH adjustment (e.g., phosphoric acid, acetic acid, phosphate (B84403) buffer)

-

Analytes of interest and internal standards

-

Mobile Phase Preparation

-

Aqueous Phase (Mobile Phase A):

-

Weigh the required amount of this compound to achieve the desired molar concentration (typically 5-20 mM).

-

Dissolve the this compound in a specific volume of ultrapure water.

-

Add the appropriate acid or buffer to adjust the pH to the desired level. The pH should be controlled to ensure the analyte of interest is in its ionized form. For basic analytes, the pH should generally be at least two units below their pKa.[11]

-

Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

-

-

Organic Phase (Mobile Phase B):

-

Typically, this will be 100% acetonitrile or methanol.

-

Filter the organic solvent through a compatible membrane filter.

-

-

Degassing:

-

Degas both mobile phases prior to use to prevent the formation of air bubbles in the HPLC system, which can cause baseline noise and affect pump performance. This can be achieved by sonication, vacuum filtration, or helium sparging.

-

Column Conditioning and Equilibration

Proper column conditioning and equilibration are critical for achieving reproducible results in ion-pair chromatography.

-

Initial Column Wash:

-

If the column is new or has been stored in a different solvent, flush it with a mixture of methanol and water (e.g., 50:50 v/v) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

-

-

Equilibration with the Ion-Pairing Mobile Phase:

-

Equilibrate the C18 column with the prepared ion-pairing mobile phase (the initial gradient composition if running a gradient method) for an extended period.[5] Equilibration in ion-pair chromatography is significantly slower than in standard reversed-phase chromatography and may require 20-50 column volumes or more.[12]

-

Monitor the baseline of the detector. A stable baseline is a good indicator that the column has reached equilibrium.

-

To confirm equilibration, perform several injections of a standard solution until consistent retention times and peak areas are obtained.

-

Sample Analysis

-

Sample Preparation:

-

Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition to avoid peak distortion.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.[5]

-

Injection Volume: Typically 5-20 µL.

-

Detection: Set the detector wavelength to the absorbance maximum of the analyte(s) of interest.

-

Column Flushing and Storage

-

Post-Analysis Flushing:

-

After the analysis is complete, it is crucial to flush the ion-pairing reagent from the column and the HPLC system to prevent salt precipitation and column damage.[12]

-

First, replace the aqueous mobile phase containing the ion-pairing reagent with ultrapure water and flush the system and column with the same mobile phase composition (without the ion-pairing reagent) for at least 20-30 column volumes.

-

Next, flush the column with a high percentage of organic solvent (e.g., 80-100% acetonitrile or methanol) for at least 30 minutes.

-

-

Long-Term Storage:

-

For long-term storage, store the C18 column in a non-buffered, purely organic solvent such as acetonitrile or methanol. Ensure the column is tightly capped to prevent the solvent from evaporating.

-

It is highly recommended to dedicate a column for ion-pair applications to avoid cross-contamination and ensure the longevity of the column for other applications.[11]

-

Mandatory Visualization: Interaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the two primary mechanisms of interaction between this compound and a C18 stationary phase.

Caption: Ion-Pair Formation in the Mobile Phase.

Caption: Dynamic Ion-Exchange Mechanism.

References

- 1. pharmtech.com [pharmtech.com]

- 2. lcms.cz [lcms.cz]

- 3. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 6. HPLC Tech Tip: Capacity Factors & Method Robustness | Phenomenex [phenomenex.com]

- 7. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. jk-sci.com [jk-sci.com]

- 12. learning.sepscience.com [learning.sepscience.com]

Navigating the Mobile Phase: A Technical Guide to the Solubility of Sodium 1-Pentanesulfonate in HPLC Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of sodium 1-pentanesulfonate, a critical ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Understanding its solubility in various mobile phases is paramount for robust method development, ensuring accurate and reproducible analytical results. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for determination, and a discussion of the key factors influencing its behavior in common HPLC solvents.

Introduction to this compound in HPLC

This compound is an anionic surfactant widely employed as an ion-pairing agent in reversed-phase HPLC.[1] Its primary function is to enhance the retention of basic and cationic analytes on a non-polar stationary phase by forming a neutral ion pair. This increases the hydrophobicity of the analyte complex, leading to greater interaction with the stationary phase and improved chromatographic separation. The effectiveness of this compound is intrinsically linked to its concentration and, therefore, its solubility in the chosen mobile phase.

Factors Influencing the Solubility of this compound

The solubility of this compound in HPLC mobile phases is not a static value but is influenced by a combination of physical and chemical factors. A thorough understanding of these factors is essential for preparing stable and effective mobile phases.

-

Composition of the Mobile Phase: The type and proportion of organic modifier (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase significantly impact solubility. As an ionic compound, this compound is readily soluble in water.[2][3][4][5][6][7] However, its solubility generally decreases with an increasing proportion of less polar organic solvents like acetonitrile and methanol.

-

Temperature: Temperature can affect the solubility of solids in liquids. While the effect can vary, for many salts, solubility increases with temperature. In the context of HPLC, where columns are often thermostatted, understanding the temperature-solubility profile is crucial to prevent precipitation within the system.

-

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can influence the ionic state of other components, which might indirectly affect the solubility of the ion-pairing reagent through common ion effects or changes in the overall ionic strength.

-

Presence of Other Salts (Buffers): The addition of buffers to control pH is a common practice in HPLC. The presence of other ions in the solution can impact the solubility of this compound due to the common ion effect or changes in the ionic strength of the mobile phase.

Below is a diagram illustrating the logical relationships of these influencing factors.

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data

It is crucial to note that the following data is illustrative and should be experimentally verified for precise method development.

Table 1: Illustrative Solubility of this compound in Acetonitrile/Water Mixtures at 25°C

| Acetonitrile (% v/v) | Water (% v/v) | Estimated Molar Solubility (M) | Estimated Solubility ( g/100 mL) |

| 0 | 100 | ~0.50 | ~8.71 |

| 10 | 90 | ~0.45 | ~7.84 |

| 20 | 80 | ~0.38 | ~6.62 |

| 30 | 70 | ~0.30 | ~5.23 |

| 40 | 60 | ~0.22 | ~3.83 |

| 50 | 50 | ~0.15 | ~2.61 |

| 60 | 40 | ~0.08 | ~1.39 |

| 70 | 30 | ~0.04 | ~0.70 |

| 80 | 20 | ~0.02 | ~0.35 |

| 90 | 10 | <0.01 | <0.17 |

| 100 | 0 | Insoluble | Insoluble |

Table 2: Illustrative Solubility of this compound in Methanol/Water Mixtures at 25°C

| Methanol (% v/v) | Water (% v/v) | Estimated Molar Solubility (M) | Estimated Solubility ( g/100 mL) |

| 0 | 100 | ~0.50 | ~8.71 |

| 10 | 90 | ~0.48 | ~8.36 |

| 20 | 80 | ~0.42 | ~7.32 |

| 30 | 70 | ~0.35 | ~6.10 |

| 40 | 60 | ~0.28 | ~4.88 |

| 50 | 50 | ~0.20 | ~3.48 |

| 60 | 40 | ~0.12 | ~2.09 |

| 70 | 30 | ~0.07 | ~1.22 |

| 80 | 20 | ~0.03 | ~0.52 |

| 90 | 10 | <0.01 | <0.17 |

| 100 | 0 | Sparingly Soluble | Sparingly Soluble |

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the experimental determination of this compound solubility in a given HPLC mobile phase.

Objective: To determine the saturation solubility of this compound in a specific mobile phase composition at a controlled temperature.

Materials and Equipment:

-

This compound (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks (various sizes)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or conductivity)

-

Vortex mixer

Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol.

Caption: Workflow for determining the solubility of this compound.

Procedure:

-

Preparation of the Mobile Phase Mixture: Prepare the desired solvent mixture (e.g., 50:50 acetonitrile:water) by accurately measuring the required volumes of each component.

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. An "excess" means adding more solid than is expected to dissolve.

-

Add a precise volume of the prepared mobile phase mixture to the vial.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). A longer duration may be necessary and should be validated.

-

-

Sample Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Dilution:

-

Accurately pipette a known volume of the clear filtrate into a volumetric flask.

-

Dilute the sample to the mark with the mobile phase mixture. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analyze the calibration standards and the diluted sample using a validated HPLC method. A suitable method might involve a C18 column and a UV detector set to a low wavelength (e.g., 210 nm) or a conductivity detector.

-

-

Calculation:

-

Construct a calibration curve from the analysis of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested mobile phase at the specified temperature.

-

Conclusion

The solubility of this compound is a critical parameter in the development of robust and reliable ion-pair HPLC methods. While it is highly soluble in water, its solubility decreases with the addition of organic modifiers such as acetonitrile and methanol. This guide has provided an overview of the factors influencing its solubility, illustrative quantitative data, and a detailed experimental protocol for its determination. By carefully considering and experimentally verifying the solubility of this compound in the intended mobile phase, researchers can avoid issues such as precipitation, ensuring the integrity and accuracy of their chromatographic analyses.

References

- 1. 正戊烷磺酸钠 一水合物 suitable for ion pair chromatography, LiChropur™, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 22767-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Sodium pentanesulfonate CAS#: 22767-49-3 [m.chemicalbook.com]

- 4. This compound monohydrate, HPLC grade | Fisher Scientific [fishersci.ca]

- 5. 207605-40-1 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT MONOHYDRATE | Ion Pairing Reagents for HPLC | Article No. 05140 [lobachemie.com]

- 6. 1-PENTANESULFONIC ACID SODIUM SALT MONOHYDRATE | 207605-40-1 [chemicalbook.com]

- 7. 1-PENTANESULFONIC ACID SODIUM SALT MONOHYDRATE CAS#: 207605-40-1 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

In-Depth Technical Guide: UV Absorbance Spectrum of Sodium 1-Pentanesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorbance characteristics of sodium 1-pentanesulfonate in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound, often as an ion-pairing reagent in high-performance liquid chromatography (HPLC).

Introduction to this compound

This compound is an anionic surfactant and ion-pairing agent.[1] Its molecular structure consists of a five-carbon alkyl chain and a sulfonate head group, rendering it amphiphilic. In analytical chemistry, particularly in reversed-phase HPLC, it is employed to enhance the retention and resolution of basic and cationic analytes by forming ion pairs. A critical property for this application is its own UV absorbance, which should ideally be minimal to prevent interference with the detection of the compounds of interest.

UV Absorbance Profile

This compound does not possess a significant chromophore, which is a part of a molecule that absorbs light in the UV-visible region. The sulfonate group (-SO₃⁻) is the only part of the molecule that exhibits some UV absorbance, primarily at lower wavelengths.[2] Consequently, the UV spectrum of this compound in an aqueous solution does not show a distinct maximum absorbance peak (λmax). Instead, it exhibits a "UV cutoff" profile, where the absorbance is highest in the far UV region and steadily decreases as the wavelength increases.[1]

This low UV absorbance is a desirable characteristic for its use as an ion-pairing reagent in HPLC with UV detection.[3]

Quantitative UV Absorbance Data

The following table summarizes the typical UV absorbance values of this compound in aqueous solutions at various wavelengths, as reported by several suppliers. It is important to note that these values are often provided as quality control specifications rather than for quantitative analysis.

| Wavelength (nm) | Maximum Absorbance (AU) | Concentration |

| 210 | < 0.1 - 0.2 | 0.25M or 10% in H₂O[1][4] |

| 220 | < 0.06 - 0.075 | 0.25M, 0.5M, or 5% aq. soln.[1][3] |

| 230 | < 0.04 - 0.075 | 0.25M or 0.5M[1][3][4] |

| 254 | < 0.04 | 5% aq. soln. |

| 260 | < 0.02 | 10% in H₂O[1] |

| 300 | < 0.02 | 5% aq. soln. |

| 500 | < 0.02 | 10% in H₂O[1] |

Note on Molar Absorptivity: Due to the lack of a distinct absorbance peak and the nature of the available data (often presented as maximum allowable absorbance for a given solution), a precise molar absorptivity value is not typically reported for this compound. However, the low absorbance values across the UV spectrum indicate a very low molar absorptivity.

Experimental Protocol: Determination of UV Absorbance

This section outlines a general methodology for measuring the UV absorbance spectrum of this compound in an aqueous solution.

Materials and Equipment

-

This compound (anhydrous or monohydrate)

-

Deionized water (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Solution Preparation

-

Stock Solution: Accurately weigh a known amount of this compound. Dissolve the weighed solid in a volumetric flask with deionized water to prepare a stock solution of a desired concentration (e.g., 0.1 M). Ensure the solid is completely dissolved.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for analysis using volumetric flasks and pipettes.

Spectrophotometric Measurement

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a clean quartz cuvette with deionized water, which serves as the blank. Place the cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 190-400 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound solution to be measured. Fill the cuvette with the sample solution and place it in the sample holder.

-

Data Acquisition: Acquire the absorbance spectrum of the sample solution over the selected wavelength range.

-

Data Analysis: Record the absorbance at specific wavelengths of interest. The resulting spectrum will show the relationship between absorbance and wavelength.

Visualizations

Chemical Structure of this compound

References

A Comprehensive Technical Guide to the Safe Handling of Sodium 1-pentanesulfonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Sodium 1-pentanesulfonate (CAS No: 22767-49-3), a common ion-pairing reagent used in high-performance liquid chromatography (HPLC) and other analytical techniques. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

It is important to note that some suppliers may not classify the substance, but due to the potential for irritation, it is prudent to handle it with care.[3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed. The hierarchy of controls should always be followed, with engineering controls being the first line of defense.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls for managing exposure to this compound.

Caption: Hierarchy of Controls for Safe Handling.

Recommended Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.[4]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US).[4] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate. | Use a dust mask type N95 (US) for nuisance exposures.[5] |

Handling and Storage Procedures

Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the chemical.

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[3][4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][7] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8] |

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for Responding to a Spill.

For containment and cleanup, sweep up the spilled solid material, taking care to avoid generating dust.[1] Collect the material in a suitable, closed container for disposal in accordance with local regulations.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and sodium oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Toxicological Information

-

Acute Effects: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation upon inhalation of dust.[1][7]

-

Chronic Effects: No data is available on the long-term effects of exposure.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the substance for these effects.

Experimental Protocols for Hazard Assessment

The determination of the irritant properties of a chemical like this compound would typically follow standardized test guidelines. Below are brief overviews of the methodologies that would be employed.

Skin Irritation Testing (OECD Test Guideline 404)

This test involves the application of the test substance to the skin of a laboratory animal (typically a rabbit). The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential. In vitro methods using reconstructed human epidermis models are now often used to reduce or replace animal testing.

Eye Irritation Testing (OECD Test Guideline 405)

In this test, the substance is applied to one eye of a laboratory animal (usually a rabbit), with the other eye serving as a control.[5] The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at various time points after instillation.[5] The scores for these effects are used to classify the substance's eye irritation potential. As with skin irritation testing, in vitro alternatives using reconstructed human cornea-like epithelial (RhCE) tissue models are becoming more common.[9]

The following diagram outlines the general workflow for an in vivo eye irritation test.

Caption: General Workflow for an In Vivo Eye Irritation Test.

Conclusion

This compound is a valuable reagent in the laboratory, but it must be handled with appropriate care due to its potential to cause skin, eye, and respiratory irritation. By implementing proper engineering controls, consistently using the recommended personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with its use. This guide serves as a comprehensive resource to assist in the safe management of this chemical in a laboratory setting.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. 1-Pentanesulfonic acid, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. itwreagents.com [itwreagents.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 8. flashpointsrl.com [flashpointsrl.com]

- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Sodium 1-Pentanesulfonate on Peptide and Protein Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of peptides and proteins is a critical parameter in pharmaceutical development, impacting formulation, delivery, and therapeutic efficacy. Many promising peptide and protein drug candidates exhibit poor aqueous solubility, hindering their clinical translation. Sodium 1-pentanesulfonate, an anionic surfactant, is widely recognized as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides and proteins.[1][2][3] Its utility in this context stems from its ability to form ion pairs with positively charged residues on peptides and proteins, thereby increasing their hydrophobicity and retention on non-polar stationary phases.[4] This same principle of "hydrophobic ion pairing" suggests its potential as a valuable excipient to modulate and enhance the solubility of peptides and proteins in aqueous formulations.[5][6]

This technical guide provides an in-depth exploration of the role of this compound in influencing peptide and protein solubility. It delves into the underlying physicochemical mechanisms, offers detailed experimental protocols for evaluation, and presents a framework for its application in formulation development.

Mechanism of Action: Hydrophobic Ion Pairing

The primary mechanism by which this compound affects the solubility of peptides and proteins is through hydrophobic ion pairing.[5][6] This process involves the electrostatic interaction between the negatively charged sulfonate headgroup of the pentanesulfonate molecule and positively charged amino acid residues on the peptide or protein, such as lysine, arginine, and histidine, as well as the N-terminus.[1][7][8]

The formation of this ion pair effectively neutralizes the positive charge on the peptide/protein and introduces the hydrophobic five-carbon alkyl chain of the pentanesulfonate. This newly formed complex exhibits a significantly different solvation profile compared to the original peptide or protein.

Key Physicochemical Effects:

-

Increased Hydrophobicity: The addition of the nonpolar pentyl group increases the overall hydrophobicity of the peptide-surfactant complex. This can lead to a decrease in aqueous solubility, causing the complex to precipitate, a principle leveraged in certain nanoparticle formulation strategies.[5] Conversely, in specific solvent systems or at concentrations below the critical micelle concentration (CMC), this interaction can disrupt protein-protein aggregation mediated by electrostatic interactions, potentially leading to an increase in apparent solubility.

-

Disruption of Aggregation: For peptides and proteins prone to aggregation driven by electrostatic interactions, the ion-pairing effect of this compound can act as a shield, preventing the formation of insoluble aggregates.[9]

-

Conformational Changes: The binding of surfactants like this compound can induce conformational changes in peptides and proteins. For instance, sodium dodecyl sulfate (B86663) (SDS), a longer-chain alkyl sulfonate, is known to induce α-helical structures in peptides that are otherwise in a random coil conformation.[10] Such conformational changes can impact solubility, stability, and biological activity.

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed mechanism of this compound interaction with a peptide, leading to altered solubility.

Quantitative Data Summary

While direct quantitative data on the solubility of specific peptides and proteins with this compound as a formulation excipient is limited in publicly available literature, the principles of hydrophobic ion pairing allow for a qualitative and semi-quantitative prediction of its effects. The following tables summarize the expected outcomes based on the properties of the peptide/protein and the concentration of this compound.

Table 1: Expected Effect of this compound on Peptide/Protein Solubility

| Peptide/Protein Characteristic | Expected Effect of this compound | Rationale |

| High net positive charge | Significant interaction and potential for solubility modulation | Strong electrostatic attraction for the anionic sulfonate headgroup. |

| High hydrophobicity | Potential for decreased aqueous solubility upon ion pair formation | The resulting complex may become too nonpolar to remain in an aqueous solution. |

| Prone to electrostatic aggregation | Potential for increased solubility | Ion pairing can disrupt the intermolecular electrostatic interactions that lead to aggregation. |

| Flexible/disordered structure | Potential for induced secondary structure (e.g., α-helix) | Surfactant binding can promote the formation of more ordered conformations. |

Table 2: Concentration-Dependent Effects of Alkyl Sulfonates on Peptides/Proteins

| Concentration Range | Predominant Interaction | Expected Outcome on Solubility |

| Low (sub-micellar) | Monomeric binding and ion pairing | May increase solubility by disrupting aggregation; may decrease solubility if the ion pair is highly hydrophobic. |

| Near CMC | Cooperative binding and micelle formation | Can significantly increase the solubility of hydrophobic peptides by partitioning them into micelles. |

| High (above CMC) | Saturation of binding sites, potential for denaturation | Can lead to denaturation and either increased or decreased solubility depending on the nature of the denatured state. |

Experimental Protocols

To evaluate the effect of this compound on the solubility of a specific peptide or protein, a systematic experimental approach is required. The following protocols provide a general framework for this evaluation.

Materials and Equipment

-

Peptide or protein of interest (lyophilized powder)

-

This compound (high purity)

-

Aqueous buffers (e.g., phosphate, acetate, Tris) at various pH values

-

Organic co-solvents (e.g., acetonitrile, DMSO, ethanol), if necessary

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration determination

-

Dynamic Light Scattering (DLS) for aggregation analysis (optional)

-

Circular Dichroism (CD) spectropolarimeter for conformational analysis (optional)

Experimental Workflow: Solubility Assessment

The following diagram outlines a typical workflow for assessing the impact of this compound on peptide solubility.

Figure 2: Experimental workflow for assessing the effect of this compound on peptide/protein solubility.

Detailed Methodology: Solubility Titration

-

Prepare a stock solution of the peptide or protein in a suitable buffer at a concentration known to be below its intrinsic solubility. If the intrinsic solubility is very low, a suspension can be used.

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

Set up a series of microcentrifuge tubes. To each tube, add a fixed volume of the peptide/protein stock solution or suspension.

-

Add increasing volumes of the this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mM). Adjust the final volume with the buffer to be consistent across all tubes.

-

Gently vortex the tubes and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

-